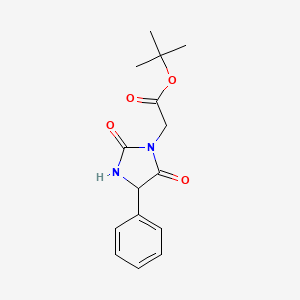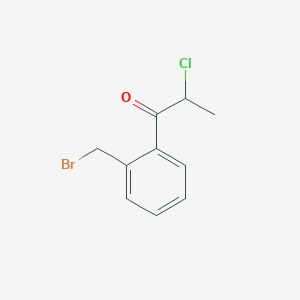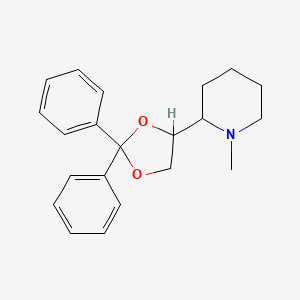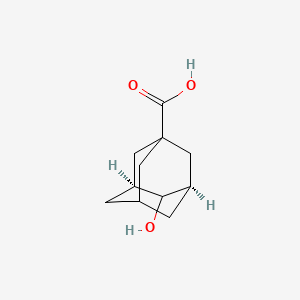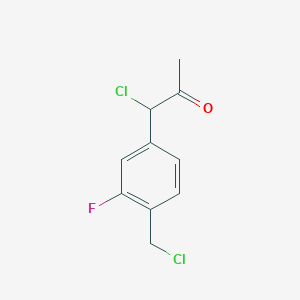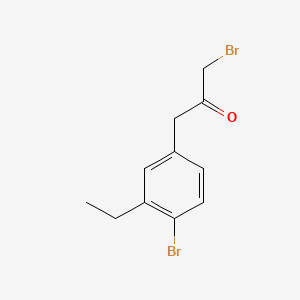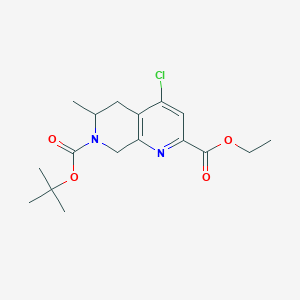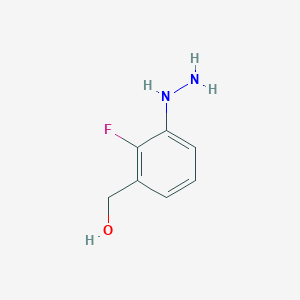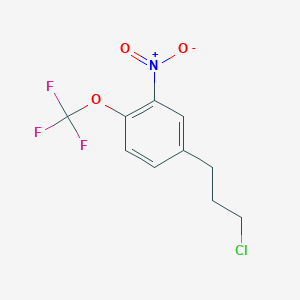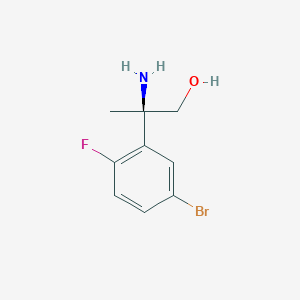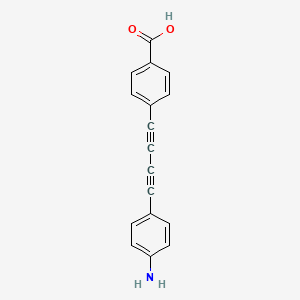
4-((4-Aminophenyl)buta-1,3-diyn-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Aminophenyl)buta-1,3-diyn-1-yl)benzoic acid is an organic compound with the molecular formula C17H11NO2 This compound features a unique structure characterized by a butadiyne linkage between two aromatic rings, one of which contains an amino group and the other a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Aminophenyl)buta-1,3-diyn-1-yl)benzoic acid typically involves the coupling of 4-aminophenylacetylene with 4-iodobenzoic acid under Sonogashira coupling conditions. This reaction is catalyzed by palladium and copper co-catalysts in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-((4-Aminophenyl)buta-1,3-diyn-1-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-((4-Aminophenyl)buta-1,3-diyn-1-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-((4-Aminophenyl)buta-1,3-diyn-1-yl)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The butadiyne linkage provides rigidity to the molecule, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-((4-Aminophenyl)buta-1,3-diyn-1-yl)aniline: Similar structure but lacks the carboxylic acid group.
4-((4-Nitrophenyl)buta-1,3-diyn-1-yl)benzoic acid: Contains a nitro group instead of an amino group.
4-((4-Aminophenyl)buta-1,3-diyn-1-yl)phenol: Contains a hydroxyl group instead of a carboxylic acid group.
Uniqueness
4-((4-Aminophenyl)buta-1,3-diyn-1-yl)benzoic acid is unique due to the presence of both an amino group and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H11NO2 |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
4-[4-(4-aminophenyl)buta-1,3-diynyl]benzoic acid |
InChI |
InChI=1S/C17H11NO2/c18-16-11-7-14(8-12-16)4-2-1-3-13-5-9-15(10-6-13)17(19)20/h5-12H,18H2,(H,19,20) |
InChI Key |
CWJHBBJKZYYQJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC#CC2=CC=C(C=C2)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



